An In-depth Technical Guide to the Chemical Properties and Structure of Octanenitrile
An In-depth Technical Guide to the Chemical Properties and Structure of Octanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanenitrile, also known as heptyl cyanide or caprylonitrile, is a versatile long-chain aliphatic nitrile. Its unique combination of a hydrophobic alkyl chain and a polar nitrile functional group makes it a valuable building block in organic synthesis and a compound of interest in various fields, including materials science and drug discovery. The nitrile moiety can undergo a wide range of chemical transformations, serving as a precursor to amines, carboxylic acids, amides, and various heterocyclic systems. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and spectral characterization of octanenitrile, with a particular focus on its relevance to researchers and professionals in drug development.
Chemical Structure and Identification
A clear understanding of the molecular structure and associated identifiers is fundamental for any chemical entity.
| Identifier | Value |
| IUPAC Name | octanenitrile[1] |
| Common Names | Heptyl cyanide, Caprylonitrile[1] |
| CAS Number | 124-12-9[1] |
| Molecular Formula | C₈H₁₅N[1] |
| Molecular Weight | 125.21 g/mol [1] |
| Canonical SMILES | CCCCCCCC#N[1] |
| InChI | InChI=1S/C8H15N/c1-2-3-4-5-6-7-8-9/h2-7H2,1H3[1] |
| InChIKey | YSIMAPNUZAVQER-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of octanenitrile are summarized in the table below, providing essential data for its handling, purification, and use in reactions.
| Property | Value | Reference |
| Appearance | Clear, colorless to light yellow liquid | [2] |
| Odor | Fatty, aldehydic, green | [2] |
| Melting Point | -45 °C | [2][3] |
| Boiling Point | 198-200 °C | [2][3] |
| Density | 0.814 g/mL at 25 °C | [2][3] |
| Refractive Index (n²⁰/D) | 1.420 | [2] |
| Solubility in Water | Not miscible (234 mg/L at 25 °C) | [1] |
| LogP | 2.750 | [2] |
| Vapor Pressure | 0.39 mmHg | [1] |
| Flash Point | 73 °C (165 °F) | [2] |
Synthesis and Purification
Synthesis via Nucleophilic Substitution
A common and efficient method for the synthesis of octanenitrile is the nucleophilic substitution of a 1-haloheptane (typically 1-bromoheptane) with an alkali metal cyanide, such as sodium cyanide.[4] This reaction, a classic example of a Williamson ether synthesis analogue, proceeds via an Sₙ2 mechanism.
Experimental Protocol: Synthesis of Octanenitrile from 1-Bromoheptane (B155011)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.1 equivalents) in a suitable polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Addition of Alkyl Halide: Slowly add 1-bromoheptane (1.0 equivalent) to the stirred cyanide solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature of 80-100 °C and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator. The crude octanenitrile can then be purified by fractional distillation.
Caption: Synthesis of Octanenitrile via Sₙ2 Reaction.
Purification by Fractional Distillation
Crude octanenitrile can be effectively purified by fractional distillation under atmospheric or reduced pressure to remove unreacted starting materials and solvent residues.[5][6][7]
Experimental Protocol: Purification of Octanenitrile
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column to enhance separation efficiency.[5] Ensure all glassware is dry.
-
Distillation: Place the crude octanenitrile in the distillation flask with a few boiling chips. Heat the flask gently using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the boiling point of octanenitrile (198-200 °C at atmospheric pressure).[2][3] Discard any initial lower-boiling fractions.
-
Characterization: Confirm the purity of the collected octanenitrile using techniques such as GC, NMR, or IR spectroscopy.
Chemical Reactivity
The nitrile group in octanenitrile is a versatile functional handle that can be converted into several other important functional groups.
Hydrolysis to Octanoic Acid
Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. This reaction provides a convenient route to octanoic acid from octanenitrile.
Experimental Protocol: Acid-Catalyzed Hydrolysis of Octanenitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add octanenitrile and an excess of an aqueous solution of a strong acid, such as 50% sulfuric acid or concentrated hydrochloric acid.
-
Reaction Conditions: Heat the mixture to reflux for several hours. The hydrolysis of the nitrile to the carboxylic acid will proceed.
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like diethyl ether.
-
Purification: The organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude octanoic acid, which can be further purified by distillation or recrystallization.
Reduction to Octylamine
The reduction of nitriles is a primary method for the synthesis of primary amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation.[8][9][10]
Experimental Protocol: Reduction of Octanenitrile to Octylamine
-
Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).
-
Addition of Nitrile: Cool the LiAlH₄ suspension in an ice bath and slowly add a solution of octanenitrile in the same dry solvent.
-
Reaction Conditions: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed for a few hours to ensure complete reduction.
-
Work-up (Fieser method): Cautiously quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easily filtered.
-
Purification: Filter the resulting mixture, and wash the solid residue with ether. The combined organic filtrates are dried over a suitable drying agent (e.g., anhydrous potassium carbonate), and the solvent is removed by distillation to afford octylamine. Further purification can be achieved by distillation.
Caption: Key Reactions of Octanenitrile.
Spectral Data and Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of octanenitrile.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of octanenitrile is characterized by signals corresponding to the different protons in the alkyl chain.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.34 | t | 2H | -CH₂-CN (Hα) |
| ~1.65 | p | 2H | -CH₂-CH₂-CN (Hβ) |
| ~1.45 | m | 2H | -CH₂-CH₂-CH₂-CN (Hγ) |
| ~1.30 | m | 6H | -(CH₂)₃-CH₃ |
| ~0.89 | t | 3H | -CH₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.[11]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~119 | -C≡N |
| ~31 | -CH₂- |
| ~29 | -CH₂- |
| ~28 | -CH₂- |
| ~25 | -CH₂- |
| ~22 | -CH₂- |
| ~17 | -CH₂-CN |
| ~14 | -CH₃ |
Note: The nitrile carbon typically appears around 117-120 ppm.[12] The exact assignment of the methylene (B1212753) carbons can be complex.
Infrared (IR) Spectroscopy
The IR spectrum of octanenitrile displays characteristic absorption bands for the nitrile group and the alkyl chain.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~2930 | C-H stretch (sp³) |
| ~2860 | C-H stretch (sp³) |
| ~2245 | C≡N stretch |
| ~1465 | C-H bend (methylene) |
| ~1380 | C-H bend (methyl) |
The strong, sharp absorption band around 2245 cm⁻¹ is highly diagnostic for the nitrile functional group.
Mass Spectrometry (MS)
The mass spectrum of octanenitrile provides information about its molecular weight and fragmentation pattern upon ionization.
| m/z | Interpretation |
| 125 | Molecular ion [M]⁺ |
| 110 | [M - CH₃]⁺ |
| 96 | [M - C₂H₅]⁺ |
| 82 | [M - C₃H₇]⁺ |
| 68 | [M - C₄H₉]⁺ |
| 54 | [M - C₅H₁₁]⁺ |
| 41 | [C₃H₅]⁺ (likely allyl cation, a common fragment) |
The fragmentation pattern is characteristic of a long-chain aliphatic compound.[1][13]
Relevance in Drug Development
The nitrile functional group is a prevalent feature in many approved pharmaceutical agents and is a valuable pharmacophore in drug design.[14][15] Its inclusion in a molecule can influence several key properties:
-
Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[15]
-
Bioisosterism: The linear geometry and polar nature of the nitrile group allow it to act as a bioisostere for other functional groups, such as carbonyls, hydroxyls, and halogens.[15] This enables medicinal chemists to fine-tune the steric and electronic properties of a molecule to optimize its interaction with a biological target.
-
Target Binding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, facilitating interactions with amino acid residues in the active site of a protein.[15]
-
Physicochemical Properties: The introduction of a nitrile group can modulate a molecule's polarity, solubility, and lipophilicity (logP), which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).[14]
While octanenitrile itself is not a therapeutic agent, long-chain aliphatic nitriles have been identified in nature and have demonstrated biological activity.[16] For instance, some long-chain unsaturated nitriles have shown antimicrobial activity against various strains of bacteria, including multiresistant Staphylococcus aureus. The long alkyl chain of octanenitrile imparts significant lipophilicity, which can be a crucial factor in designing molecules that can cross cell membranes. Therefore, octanenitrile and its derivatives can serve as important intermediates and scaffolds in the synthesis of novel drug candidates, particularly where modulation of lipophilicity and the introduction of a versatile chemical handle are desired.
Caption: Role of Nitriles in Drug Development Logic.
Safety and Handling
Octanenitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Upon decomposition, it may emit toxic fumes of nitrogen oxides and cyanide.[2]
Conclusion
Octanenitrile is a valuable chemical compound with a well-defined structure and a range of predictable chemical properties. Its utility in organic synthesis is underscored by the versatile reactivity of the nitrile functional group, which allows for its conversion into a variety of other functionalities. For researchers and professionals in drug development, the incorporation of a long-chain aliphatic nitrile, such as octanenitrile, into molecular design offers a strategic approach to modulate physicochemical properties and enhance metabolic stability. A thorough understanding of its synthesis, purification, and spectral characteristics is essential for its effective and safe utilization in the laboratory and in the pursuit of novel therapeutic agents.
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